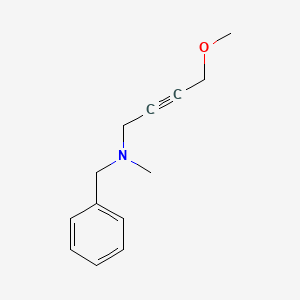
N~1~,N~2~-Diacetyl-N~1~,N~2~-dimethylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-Diacetyl-N~1~,N~2~-dimethylethanediamide is an organic compound characterized by the presence of two acetyl groups and two methyl groups attached to an ethylenediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~-Diacetyl-N~1~,N~2~-dimethylethanediamide typically involves the acetylation of N1,N~2~-dimethylethylenediamine. The reaction is carried out by reacting N1,N~2~-dimethylethylenediamine with acetic anhydride under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of N1,N~2~-Diacetyl-N~1~,N~2~-dimethylethanediamide can be scaled up by using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N1,N~2~-Diacetyl-N~1~,N~2~-dimethylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetyl groups to alcohols.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N1,N~2~-dimethyl-N~1~,N~2~-diacetyl-ethanediamine oxides, while reduction may produce N1,N~2~-dimethyl-N~1~,N~2~-diacetyl-ethanolamines.
Scientific Research Applications
N~1~,N~2~-Diacetyl-N~1~,N~2~-dimethylethanediamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N~2~-Diacetyl-N~1~,N~2~-dimethylethanediamide involves its interaction with specific molecular targets and pathways. The acetyl groups can participate in acetylation reactions, modifying the activity of enzymes and proteins. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
N,N’-Dimethylethylenediamine: This compound has a similar ethylenediamine backbone but lacks the acetyl groups.
N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine: This compound features a pyridine ring, making it structurally different but functionally similar in some reactions.
Uniqueness: N1,N~2~-Diacetyl-N~1~,N~2~-dimethylethanediamide is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are required.
Properties
CAS No. |
65229-59-6 |
|---|---|
Molecular Formula |
C8H12N2O4 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
N,N'-diacetyl-N,N'-dimethyloxamide |
InChI |
InChI=1S/C8H12N2O4/c1-5(11)9(3)7(13)8(14)10(4)6(2)12/h1-4H3 |
InChI Key |
OVYPKAYIHYQKFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C(=O)C(=O)N(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile](/img/structure/B14469360.png)

![[1,1'-Biphenyl]-4-ol, 4'-(dodecyloxy)-](/img/structure/B14469369.png)
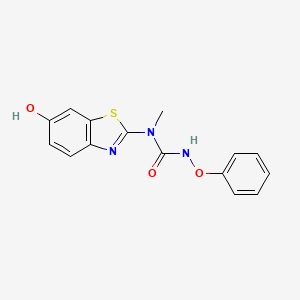

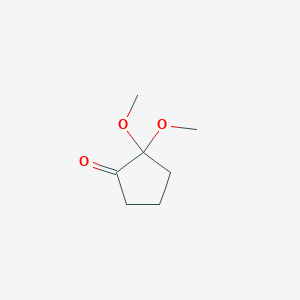

![4-[2-[5-(benzenesulfonyl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-methyl-3-phenyl-1,2-oxazol-5-one;4-methylbenzenesulfonate](/img/structure/B14469409.png)
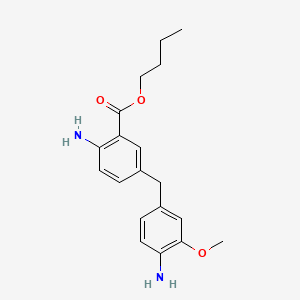
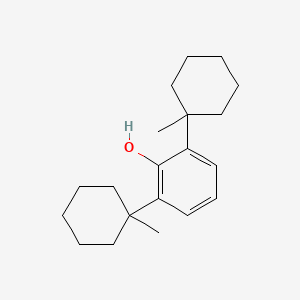
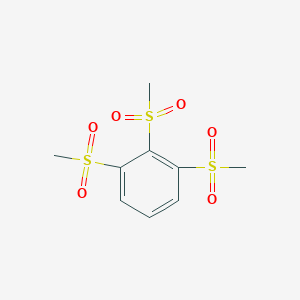

![N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide](/img/structure/B14469423.png)
